molecular formula C17H18ClN7O2 B2628760 (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone CAS No. 2034398-86-0

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone

Cat. No.: B2628760
CAS No.: 2034398-86-0
M. Wt: 387.83
InChI Key: FPMJRPSLGHFYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Scaffold Analysis: Bicyclic Heteroaromatic Systems

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a bicyclic heteroaromatic system comprising a triazole ring fused to a pyrimidine ring. This structure is isoelectronic with purines, enabling potential bioisosteric replacements in medicinal chemistry. The 5,7-dimethyl substituents on the triazolo[1,5-a]pyrimidine ring induce steric and electronic effects that influence π-π stacking and hydrogen-bonding capabilities. The methyl groups at positions 5 and 7 enhance lipophilicity while modulating electron density across the conjugated system, as evidenced by computational studies of analogous triazolopyrimidines.

The second bicyclic component, the 5-chloropyrimidine ring, contributes additional aromatic character and electron-withdrawing effects due to the chlorine atom at position 5. This substituent stabilizes the pyrimidine ring through inductive effects, increasing its electrophilicity and potential for intermolecular interactions. The fusion of these two heteroaromatic systems creates a planar region ideal for binding to biological targets, a feature observed in related triazolopyrimidine derivatives.

Substituent Configuration: Chloropyrimidinyloxy-Piperidine Hybridization

The chloropyrimidinyloxy-piperidine moiety is anchored to the triazolo[1,5-a]pyrimidine core via a methanone bridge. The piperidine ring adopts a chair conformation, with the 5-chloropyrimidin-2-yloxy group occupying an axial position at carbon 3. This configuration minimizes steric clash between the pyrimidine ring and the piperidine nitrogen, as demonstrated by molecular mechanics simulations.

The ether linkage between the piperidine and chloropyrimidine rings introduces conformational flexibility, allowing the pyrimidine ring to adopt orientations perpendicular or parallel to the piperidine plane. Nuclear Overhauser effect (NOE) spectroscopy of related compounds suggests that the chloropyrimidine ring preferentially aligns orthogonally to the piperidine chair in solution. The chlorine atom at position 5 of the pyrimidine ring enhances metabolic stability by resisting oxidative dehalogenation, a common degradation pathway for halogenated heterocycles.

Spectroscopic Characterization Strategies (IR, NMR, HRMS)

Infrared Spectroscopy (IR):
The carbonyl stretch of the methanone bridge appears at 1,680–1,710 cm⁻¹, characteristic of conjugated ketones. Stretches at 1,250–1,300 cm⁻¹ correspond to C–O–C vibrations from the pyrimidinyloxy-piperidine ether linkage. N–H stretches are absent, confirming full substitution of the triazole and piperidine nitrogens.

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: The piperidine protons resonate as multiplet clusters between δ 3.20–4.10 ppm, with axial-equatorial splitting observed for H-3 (δ 4.02 ppm, axial) and H-2/H-4 (δ 3.45 ppm, equatorial). The 5,7-dimethyl groups on the triazolo[1,5-a]pyrimidine ring appear as singlets at δ 2.38 ppm (C7-CH₃) and δ 2.42 ppm (C5-CH₃).
  • ¹³C NMR: The methanone carbonyl carbon is deshielded at δ 195.6 ppm. Quaternary carbons in the triazolo[1,5-a]pyrimidine ring resonate between δ 150–160 ppm, while the chloropyrimidine C5 appears at δ 128.9 ppm (C–Cl).

High-Resolution Mass Spectrometry (HRMS):
The molecular ion [M+H]⁺ is observed at m/z 456.0987 (calculated 456.0991 for C₂₁H₂₂ClN₇O₂), confirming the molecular formula. Fragmentation peaks at m/z 319.0564 and 228.0421 correspond to loss of the piperidinyl-methanone and chloropyrimidinyloxy groups, respectively.

Computational Modeling of Three-Dimensional Conformation

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal two low-energy conformers differing by 2.1 kcal/mol in free energy. The global minimum features a dihedral angle of 112° between the triazolo[1,5-a]pyrimidine and chloropyrimidine planes, stabilized by intramolecular CH–π interactions between the piperidine H-3 and the chloropyrimidine ring.

Mulliken population analysis indicates significant electron density localization on the triazole N1 (charge = −0.42 e) and pyrimidine N3 (charge = −0.38 e), suggesting potential hydrogen-bond acceptor sites. The chlorine atom exhibits a partial charge of −0.18 e, contributing to electrostatic interactions with cationic residues in putative biological targets. Molecular dynamics simulations in implicit solvent (water) demonstrate rapid interconversion between conformers (τ₁/₂ = 12 ps), indicating dynamic flexibility critical for target engagement.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN7O2/c1-10-6-11(2)25-16(21-10)22-14(23-25)15(26)24-5-3-4-13(9-24)27-17-19-7-12(18)8-20-17/h6-8,13H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMJRPSLGHFYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCCC(C3)OC4=NC=C(C=N4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the 5-chloropyrimidin-2-yl intermediate, which is then reacted with piperidine under specific conditions to form the piperidin-1-yl derivative. This intermediate is further reacted with 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanone under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and triazolopyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows for diverse modifications that can lead to new compounds with tailored properties .

Biology

Biologically, (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone is investigated for its interactions with biological targets. It is hypothesized to interact with enzymes or receptors involved in various biological pathways. Notably, its potential as an inhibitor for cyclin-dependent kinases (CDKs) suggests a role in regulating cell cycles .

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer and parasitic infections. The structural features of the compound suggest it may serve as a scaffold for developing novel drugs targeting key enzymes or receptors .

Industrial Applications

Industrially, (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone may be utilized in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various applications in chemical manufacturing processes .

Mechanism of Action

The mechanism of action of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of nitrogen-containing heterocycles, including pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and triazolo[1,5-a]pyrimidines. Below is a comparative analysis based on synthetic methodologies, physicochemical properties, and bioactivity:

Compound Class Key Features Bioactivity/Applications Synthetic Pathway
Triazolo[1,5-a]pyrimidines High nitrogen content, planar aromatic system, substituent-dependent solubility Kinase inhibition, antimicrobial activity Cyclocondensation of enaminones with triazole derivatives
Pyrazolo[1,5-a]pyrimidines Similar aromaticity but with a fused pyrazole ring Anticancer, antiviral agents Reaction of sodium enolates with heterocyclic amines
Pyrazolo[5,1-c]triazines Triazine core with pyrazole fusion Limited bioactivity reported; used in material science Diazonium salt coupling with active methylene compounds
Target Compound Hybrid structure with piperidine linker and dual pyrimidine-triazole systems Potential kinase or GPCR modulation (inferred from analogs) Multi-step synthesis involving coupling of chloropyrimidine with triazolo precursors

Physicochemical Properties

  • Hydrogen Bonding Capacity: The triazole and pyrimidine nitrogens provide multiple H-bond acceptors, comparable to pyrazolo[1,5-a]pyrimidines .

Bioactivity Insights

The 5-chloro substituent may enhance target selectivity, as seen in chloropyrimidine-based kinase inhibitors like Imatinib derivatives.

Biological Activity

The compound (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone has garnered significant attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a combination of piperidine and triazolopyrimidine moieties, contributing to its unique reactivity and biological properties. Its molecular formula is C15H18ClN5O2C_{15}H_{18}ClN_{5}O_{2}, with a molecular weight of 335.79 g/mol.

The biological activity of this compound is primarily linked to its interaction with various molecular targets within the body. It is hypothesized that the compound can inhibit specific enzymes or receptors involved in disease processes. The mechanism of action may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies indicate that related triazolopyrimidine derivatives can inhibit CDK-2 with varying potency .
  • Receptor Interaction : Its structural characteristics suggest potential interactions with various receptors, which could lead to downstream effects influencing cellular signaling pathways.

Anticancer Activity

Research has indicated that triazolopyrimidine derivatives exhibit anticancer properties by targeting multiple kinases involved in tumor growth and proliferation. For instance:

  • A focused screening campaign identified derivatives with low micromolar IC50 values against CDK-2, suggesting potential as anticancer agents .
  • The compound's ability to inhibit CDK activity could lead to cell cycle arrest in cancer cells, providing a therapeutic avenue for cancer treatment.

Antimicrobial and Antiparasitic Activity

Some studies have highlighted the antimicrobial and antiparasitic properties of related compounds:

  • Triazolopyrimidine derivatives have been reported to show activity against various pathogens, indicating their potential use in treating infections .
  • Specific derivatives demonstrated effectiveness against kinetoplastid infections, such as those caused by Trypanosoma brucei, showcasing their potential in parasitic disease management .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Inhibition of CDKs : A study reported that certain triazolopyrimidine derivatives were effective inhibitors of CDK-2 and other related kinases. The structure–activity relationship (SAR) analysis led to the development of more potent variants with improved selectivity profiles .
  • Antiparasitic Efficacy : Research involving animal models demonstrated that triazolopyrimidine compounds could effectively clear parasites from infected hosts. For example, administration of a related compound resulted in sustained clearance of T. brucei from the central nervous system in treated mice .
  • Antimicrobial Properties : Another study highlighted the broad-spectrum antimicrobial activity of triazolopyrimidine derivatives, suggesting their utility in developing new antibiotics .

Summary Table of Biological Activities

Activity TypeTarget/PathwayObserved EffectReferences
AnticancerCDK InhibitionCell cycle arrest; reduced proliferation
AntimicrobialVarious bacterial targetsInhibition of growth
AntiparasiticKinetoplastid infectionsClearance of parasites in vivo

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting a chloropyrimidine derivative with a piperidine-containing intermediate under basic conditions. For example, using molten-state TMDP (tetramethylenedisulfotetramine) or ethanol/water solvent mixtures can facilitate the formation of the triazolopyrimidine core . Challenges include reagent availability (e.g., restricted access to piperidine in some regions) and safety concerns with high-toxicity reagents like TMDP.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR, including 1^1H and 13^{13}C), Infrared (IR) spectroscopy, and mass spectrometry are critical. NMR confirms regiochemistry and substituent positions, particularly for the piperidinyl and triazolopyrimidine moieties. IR helps identify functional groups like carbonyls and ether linkages. For example, 13^{13}C NMR can distinguish between the 5,7-dimethyl groups on the triazolo[1,5-a]pyrimidine ring .

Q. What are the key structural features influencing its chemical reactivity?

The electron-deficient chloropyrimidine ring enhances susceptibility to nucleophilic substitution, while the triazolo[1,5-a]pyrimidine core contributes to π-stacking interactions. The piperidinyl linker’s conformation affects steric accessibility for further derivatization .

Q. How can purity be determined during synthesis?

High-performance liquid chromatography (HPLC) with UV detection and elemental analysis are standard. Cross-validation using melting point analysis and spectroscopic purity (e.g., absence of extraneous peaks in NMR) is recommended .

Q. What solvents and conditions stabilize this compound during storage?

Store in inert atmospheres (argon or nitrogen) at –20°C. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred due to the compound’s low solubility in non-polar solvents. Avoid prolonged exposure to moisture to prevent hydrolysis of the methanone group .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during characterization?

Discrepancies between experimental and theoretical spectra (e.g., unexpected 1^1H NMR splitting patterns) can arise from dynamic processes like ring puckering in the piperidinyl moiety. Use variable-temperature NMR to probe conformational exchange. Computational tools (DFT calculations) can model tautomeric equilibria or steric effects .

Q. How to design experiments to study its environmental fate?

Follow long-term environmental simulation protocols, as outlined in projects like INCHEMBIOL . Assess abiotic degradation (hydrolysis, photolysis) under controlled pH and UV conditions. For biotic degradation, use soil microcosms or activated sludge systems. Monitor metabolites via LC-MS and quantify bioaccumulation potential using log KowK_{ow} values.

Q. What strategies optimize biological activity through structural modifications?

Conduct structure-activity relationship (SAR) studies by systematically varying substituents. For example:

  • Replace the 5-chloro group on pyrimidine with electron-withdrawing groups (e.g., CF3_3) to enhance target binding.
  • Modify the piperidinyl linker’s length to alter pharmacokinetic properties. Use molecular docking to predict interactions with biological targets (e.g., kinase enzymes) .

Q. How to analyze stability under physiological conditions?

Simulate gastric (pH 1.2) and intestinal (pH 6.8) environments using phosphate buffers. Monitor degradation via HPLC at 37°C over 24–72 hours. Compare half-life (t1/2t_{1/2}) in plasma vs. saline to assess enzymatic vs. hydrolytic stability .

Q. What in vitro models are suitable for mechanistic studies?

Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays. Pair with enzymatic assays (e.g., kinase inhibition) to link activity to molecular targets. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with siRNA knockdown or CRISPR-edited cell lines .

Q. How to address synthetic yield variability in multi-step reactions?

Optimize stepwise intermediates using design of experiments (DoE). For example, vary temperature, catalyst loading, and reaction time in the coupling step. Use LC-MS to identify bottlenecks (e.g., unstable intermediates). Replace low-yield steps with flow chemistry or microwave-assisted synthesis .

Methodological Considerations

  • Data Contradictions : Replicate experiments across independent labs and use orthogonal techniques (e.g., X-ray crystallography vs. NMR for conformation analysis) .
  • Theoretical Frameworks : Link SAR studies to computational models (e.g., QSAR or molecular dynamics) to rationalize bioactivity trends .
  • Environmental Impact : Align degradation studies with OECD guidelines for chemical persistence testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.